

Bis(4-iodophenyl)methanone molecular structure and formula

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Compound of Interest

Compound Name: Bis(4-iodophenyl)methanone

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An In-Depth Technical Guide to Bis(4-iodophenyl)methanone

Introduction: Strategic Importance in Synthetic Chemistry

Bis(4-iodophenyl)methanone, also known as 4,4'-diiodobenzophenone, is a diaryl ketone of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its structure, featuring a central benzophenone core symmetrically substituted with iodine atoms at the para positions, makes it an exceptionally valuable and versatile building block.

The strategic placement of the iodo groups provides two reactive handles for a variety of powerful cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This dual functionality allows for the programmed, stepwise, or simultaneous construction of complex molecular architectures. The benzophenone core itself imparts unique photophysical properties and structural rigidity, making derivatives of this molecule prime candidates for novel polymers, organic light-emitting diodes (OLEDs), and pharmacologically active compounds. This guide provides a comprehensive overview of its molecular structure, a validated synthetic protocol, and the analytical techniques required for its unequivocal identification.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound lies in its structure and resulting physical properties. **Bis(4-iodophenyl)methanone** is a symmetrical molecule where a carbonyl group bridges two phenyl rings, each bearing an iodine atom in the position para to the carbonyl bridge.

Molecular Formula: C₁₃H₈I₂O[1]

Structure:

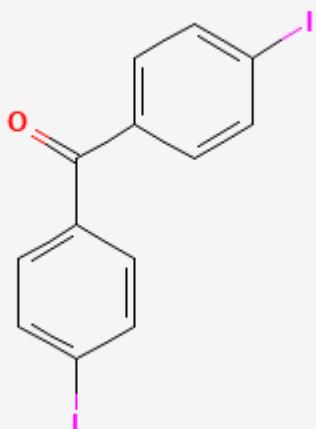


Figure 1: 2D structure of **Bis(4-iodophenyl)methanone**.

The dihedral angle between the two phenyl rings is a key structural parameter, influencing the molecule's conformation and crystal packing. In related benzophenone structures, this angle is typically around 52-54°, preventing full coplanarity and conjugation across the entire molecule. [2] This twisted conformation has significant implications for the electronic and photophysical properties of its derivatives.

All essential quantitative data for **Bis(4-iodophenyl)methanone** are summarized in the table below for ease of reference.

Property	Value	Source
IUPAC Name	bis(4-iodophenyl)methanone	PubChem[1]
Synonyms	4,4'-Diiiodobenzophenone	PubChem[1]
CAS Number	5630-56-8	PubChem[1]
Molecular Weight	434.01 g/mol	PubChem[1]
Exact Mass	433.86646 Da	PubChem[1]
Appearance	Off-white to yellow solid	(Typical)
Melting Point	~214 °C	PubChem[1]

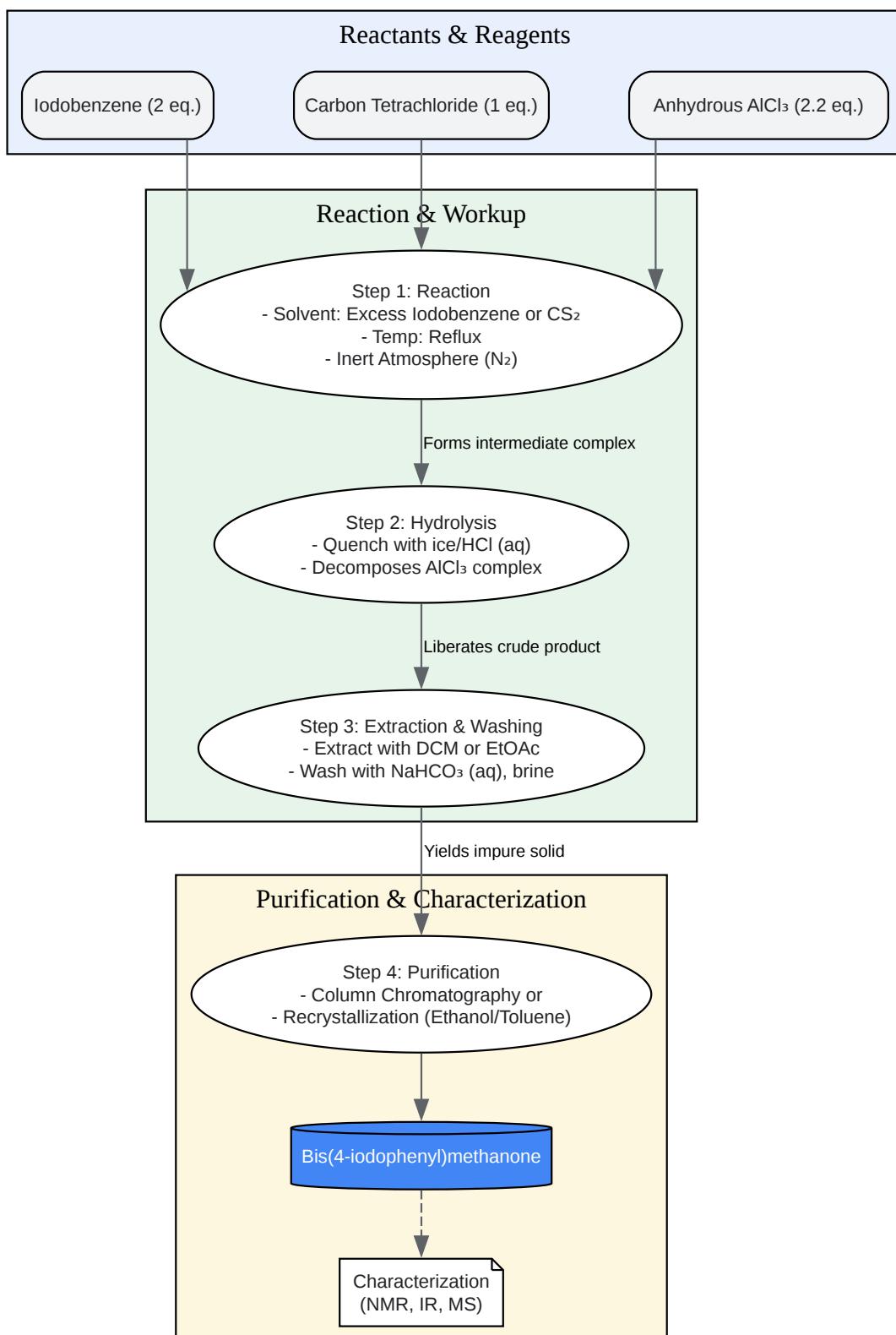
Synthesis of Bis(4-iodophenyl)methanone

The synthesis of diaryl ketones is a cornerstone of organic chemistry. For **Bis(4-iodophenyl)methanone**, the most direct and industrially scalable approach is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. [3][4]

The causality behind this choice of reaction is twofold: the high reliability of the Friedel-Crafts acylation for forming aryl ketones and the commercial availability of the starting materials. Unlike the corresponding alkylation reaction, the acylation is not prone to carbocation rearrangements and the product is deactivated towards further substitution, preventing polysubstitution.[5]

Proposed Synthetic Workflow: Friedel-Crafts Acylation

The diagram below outlines the logical flow for the synthesis of **Bis(4-iodophenyl)methanone** from iodobenzene and a suitable acylating agent like phosgene or its equivalent, carbon tetrachloride.



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Caption: Synthetic workflow for **Bis(4-iodophenyl)methanone** via Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is a standard, validated procedure for Friedel-Crafts acylation, adapted for this specific target.

- **Reactor Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add iodobenzene (2.0 equivalents). If a solvent is desired, carbon disulfide (CS₂) is a traditional choice, although dichloromethane (DCM) can also be used.
- **Catalyst Addition:** Cool the flask in an ice bath to 0-5 °C. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents). **Causality:** The Lewis acid is highly reactive with atmospheric moisture; anhydrous conditions are critical. The slight excess of catalyst ensures complete reaction as some will be complexed by the product ketone.
- **Acylating Agent Addition:** While maintaining the temperature, slowly add carbon tetrachloride (CCl₄, 1.0 equivalent) dropwise via an addition funnel. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours, monitoring by TLC. **Causality:** CCl₄ serves as a phosgene equivalent. The reaction with two molecules of iodobenzene, driven by the Lewis acid, forms the diaryl ketone.
- **Reaction Quench and Hydrolysis:** After completion, cool the reaction mixture back to 0 °C and cautiously pour it over a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously for 30 minutes. **Causality:** This step hydrolyzes the aluminum chloride-ketone complex, precipitating the crude product and moving the aluminum salts into the aqueous phase.
- **Extraction and Washing:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure to yield the crude solid. The product can be purified either by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or a toluene/hexane mixture to yield pure **Bis(4-iodophenyl)methanone**.

Spectroscopic Characterization and Validation

Unequivocal structural confirmation is paramount. The following spectroscopic data are characteristic of **Bis(4-iodophenyl)methanone** and serve as a self-validating system for the synthesized product.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying key functional groups. The most diagnostic feature of a diaryl ketone is its carbonyl (C=O) stretching vibration.

- C=O Stretch: A strong, sharp absorption peak is expected in the range of 1650-1670 cm^{-1} . The conjugation of the carbonyl group with both aromatic rings lowers the frequency compared to a saturated ketone ($\sim 1715 \text{ cm}^{-1}$). For benzophenone itself, this peak appears at 1652 cm^{-1} .^[6]
- Aromatic C=C Stretches: Medium to weak absorptions around 1580-1600 cm^{-1} .
- Aromatic C-H Stretches: Peaks appearing just above 3000 cm^{-1} .
- C-I Stretch: A weak absorption in the far-infrared region, typically ~ 500 -600 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. Due to the C_{2v} symmetry of the molecule, the ^1H and ^{13}C NMR spectra are simplified.

- ^1H NMR: The spectrum will show two distinct signals in the aromatic region (δ 7.0-8.0 ppm), each integrating to 4 protons.
 - Signal 1 ($\delta \approx 7.8 \text{ ppm}$, doublet): These are the two pairs of protons ortho to the electron-withdrawing carbonyl group (H_a). They are deshielded and appear further downfield.
 - Signal 2 ($\delta \approx 7.2 \text{ ppm}$, doublet): These are the two pairs of protons ortho to the iodine atoms (H_e). They are less deshielded and appear further upfield.
 - The signals will appear as doublets due to coupling with their adjacent protons, exhibiting a typical ortho-coupling constant ($J \approx 8$ -9 Hz).

- ^{13}C NMR: The spectrum will display four signals for the aromatic carbons and one for the carbonyl carbon.
 - Carbonyl Carbon (C=O): $\delta \approx 194\text{-}196$ ppm.[7]
 - Quaternary Carbon (C-C=O): $\delta \approx 137\text{-}139$ ppm.
 - Quaternary Carbon (C-I): $\delta \approx 96\text{-}98$ ppm. The heavy iodine atom causes a significant upfield shift for the carbon it is attached to.[8]
 - Aromatic CH (ortho to C=O): $\delta \approx 131\text{-}133$ ppm.
 - Aromatic CH (ortho to I): $\delta \approx 137\text{-}138$ ppm.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.

- Molecular Ion ($\text{M}^{+\bullet}$): The molecular ion peak will be observed at $m/z \approx 434$, corresponding to the molecular weight of the compound ($\text{C}_{13}\text{H}_8^{127}\text{I}_2\text{O}$).[1]
- Key Fragmentation Patterns: Electron impact (EI) ionization will induce characteristic fragmentation.
 - Acylium Ion: A prominent peak at $m/z = 231$ corresponding to the $[\text{I-C}_6\text{H}_4\text{-CO}]^+$ fragment, resulting from the cleavage of the C-C bond between the carbonyl and one of the phenyl rings. This is a very common and stabilizing fragmentation for ketones.[9][10]
 - Loss of Iodine: A peak at $m/z = 307$ ($[\text{M-I}]^+$) corresponding to the loss of a single iodine radical.
 - Iodophenyl Cation: A peak at $m/z = 204$ corresponding to the $[\text{I-C}_6\text{H}_4]^+$ fragment.

Applications in Research and Development

The utility of **Bis(4-iodophenyl)methanone** stems directly from its structure. The two C-I bonds are ideal substrates for metal-catalyzed cross-coupling reactions. This allows

researchers to:

- **Synthesize Conjugated Polymers:** Sequential or simultaneous coupling reactions (e.g., Suzuki coupling with diboronic esters) can generate highly conjugated polymers with benzophenone units, which are investigated for their electronic and optical properties in materials science.
- **Develop Novel Pharmacophores:** The diaryl ketone scaffold is present in many biologically active molecules. Using **Bis(4-iodophenyl)methanone** as a starting point, medicinal chemists can perform dual coupling reactions to rapidly build libraries of complex molecules for screening as potential drug candidates.[11]
- **Create Photosensitive Probes:** The benzophenone core is a well-known photosensitizer. Derivatives can be synthesized for use in photolabeling and other chemical biology applications.

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